

# Comparative Analysis of MDM2-p53 Inhibitors: GSK2830371 vs. HDM201 in Liver Adenocarcinoma

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## Compound of Interest

Compound Name: (R)-GSK 2830371

Cat. No.: B15577932

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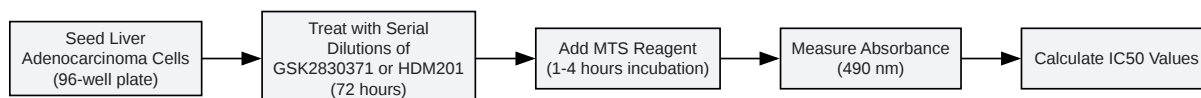
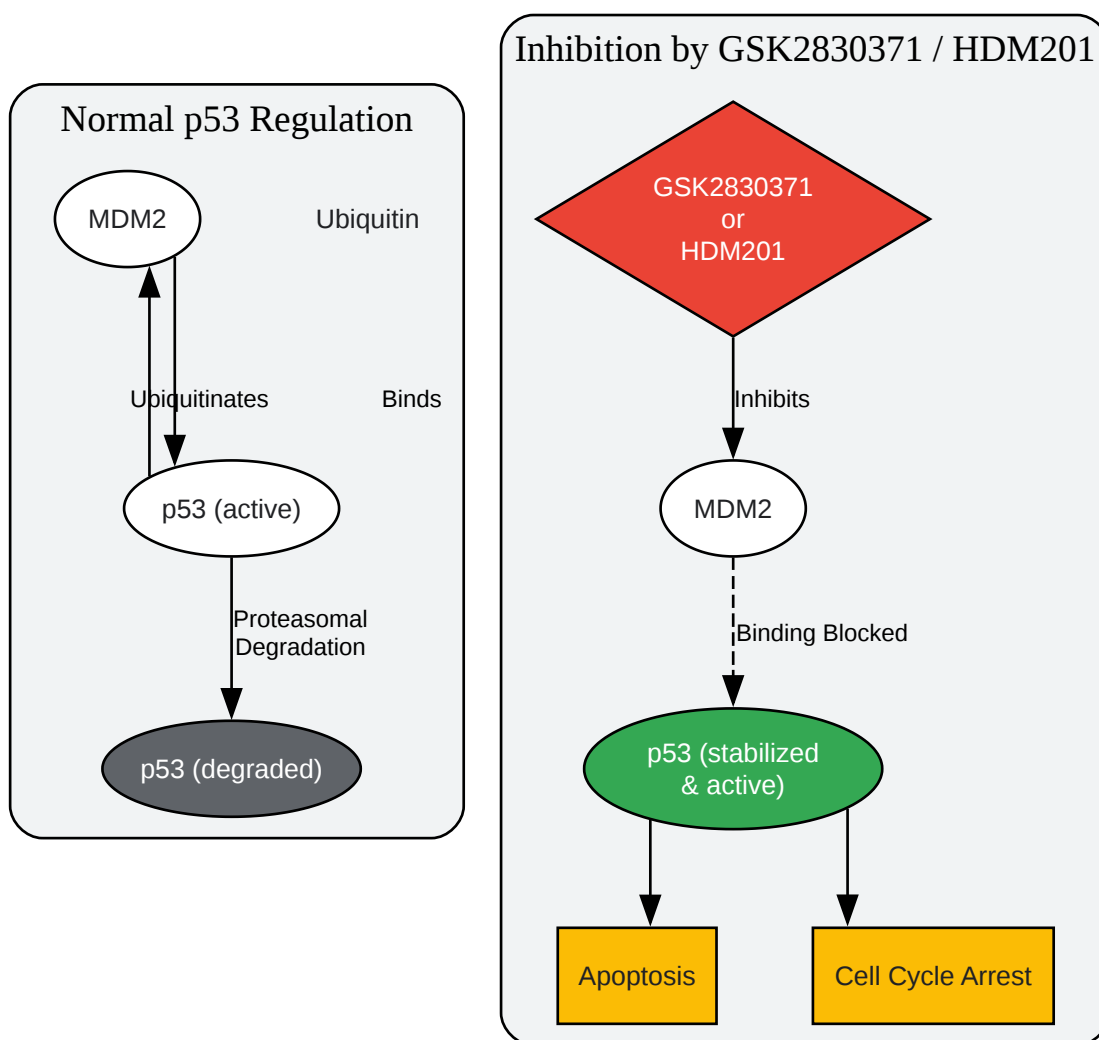
This guide provides a detailed comparison of two prominent MDM2-p53 inhibitors, GSK2830371 and HDM201 (Siremadlin), with a focus on their potential application in treating liver adenocarcinoma. The information is curated for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

## Introduction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers, including certain liver adenocarcinomas, the function of wild-type p53 is abrogated through its interaction with the murine double minute 2 (MDM2) protein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing its tumor-suppressive activities. Both GSK2830371 and HDM201 are small molecule inhibitors designed to disrupt the MDM2-p53 interaction, thereby reactivating p53 and inducing cancer cell death.

## Mechanism of Action

GSK2830371 and HDM201 share a common mechanism of action by binding to the p53-binding pocket of the MDM2 protein. This competitive inhibition prevents MDM2 from binding to and degrading p53. The subsequent stabilization and accumulation of p53 lead to the transactivation of its downstream target genes, such as p21 (CDKN1A) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.



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